molecular formula C17H18O B8329023 3,4-Diethylbenzophenone

3,4-Diethylbenzophenone

Cat. No. B8329023
M. Wt: 238.32 g/mol
InChI Key: YIOGXDPPVIFJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diethylbenzophenone is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Diethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Diethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4-Diethylbenzophenone

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(3,4-diethylphenyl)-phenylmethanone

InChI

InChI=1S/C17H18O/c1-3-13-10-11-16(12-14(13)4-2)17(18)15-8-6-5-7-9-15/h5-12H,3-4H2,1-2H3

InChI Key

YIOGXDPPVIFJKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred ice bath cooled solution of diethylbenzene (1.7 mL, 10 mmol) in methylene chloride (30 mL) under nitrogen was added aluminum chloride (2.93 g, 22 mmol). A slight exotherm resulted. To the resulting reaction mixture was added benzoyl chloride (1.2 mL, 10 mmol). The reaction mixture was allowed to warm to room temperature and was then stirred at room temperature for 1.5 hours. The reaction mixture was poured into 60 mL of iced water and stirred for 20 minutes. The resulting mixture was extracted with methylene chloride (2×40 mL). The combined extracts were dried over magnesium sulfate and concentrated in vacuo to afford the crude product as an orange oil. The crude product was purified by flash column chromatography (silica gel, 2.5% ethyl acetate/hexane) to afford 1.22 g (51%) of the product as a yellow oil: 1H NMR (CDCl3) δ 7.85-7.41 (m, 7 H), 7.30-7.20 (m, 1 H) 2.83-2.61 (m, 4 H), 1.35-1.17 (m, 6 H); 13C NMR (CDCl3) δ 196.8, 147.0, 141.9, 138.1, 135.3, 132.1, 132.1, 130.1,130.0, 128.1, 128.1, 25.6, 25.4, 15.1, 15.0; Anal. Calcd for C17H18O. Theoretical: C, 85.67; H, 7.61. Found: C, 85.38; H, 7.42.
Quantity
1.7 mL
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30 mL
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2.93 g
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1.2 mL
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60 mL
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Yield
51%

Synthesis routes and methods II

Procedure details

A mixture of benzoyl chloride (1 eq) and 3,4-diethylbenzene (1.15 eq) was dissolved in 1,2-dichloroethane in a dry flask under argon and cooled in an ice bath with stirring. Aluminum chloride (1.3 eq) was added in portions to the reaction mixture at a rate to maintain the temperature below 10° C. Upon complete addition of the aluminum chloride, the ice bath was removed and the reaction mixture was stirred at room temperature for 18 h, then poured into cold water (100 mL) and extracted into ether (2×100 mL). The combined ether extracts were washed with water (25 mL), sodium bicarbonate solution (2×25 mL), water (25 mL), brine (25 mL), dried (MgSO4) and concentrated to provide the title compound as an oil.
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